molecular formula C11H23ClN4O2 B14019955 (S)-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride

(S)-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B14019955
M. Wt: 278.78 g/mol
InChI Key: LVZPKSNYFZDSGH-QRPNPIFTSA-N
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Description

(S)-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride is a synthetic compound that belongs to the class of pyrrolidine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine-2-carboxylic acid and 1-amino-2-methylpropan-2-amine.

    Coupling Reaction: The carboxylic acid group of pyrrolidine-2-carboxylic acid is activated using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and then reacted with 1-amino-2-methylpropan-2-amine to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the amino groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the amide group using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of N-oxides or nitro derivatives.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of N-alkylated or N-acylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes.

    Protein Binding: It can be used in studies involving protein-ligand interactions.

Medicine

    Drug Development: The compound is investigated for its potential therapeutic effects.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.

Industry

    Material Science: The compound can be used in the development of new materials.

    Chemical Manufacturing: It serves as a precursor for the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide hydrochloride: The enantiomer of the compound with different stereochemistry.

    N-(2-(1-Amino-2-methylpropan-2-ylamino)acetyl)pyrrolidine-2-carboxamide: A similar compound without the hydrochloride salt.

Uniqueness

    Stereochemistry: The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer.

    Salt Form: The hydrochloride salt form may enhance the compound’s solubility and stability.

Properties

Molecular Formula

C11H23ClN4O2

Molecular Weight

278.78 g/mol

IUPAC Name

(2S)-1-[2-[(1-amino-2-methylpropan-2-yl)amino]acetyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C11H22N4O2.ClH/c1-11(2,7-12)14-6-9(16)15-5-3-4-8(15)10(13)17;/h8,14H,3-7,12H2,1-2H3,(H2,13,17);1H/t8-;/m0./s1

InChI Key

LVZPKSNYFZDSGH-QRPNPIFTSA-N

Isomeric SMILES

CC(C)(CN)NCC(=O)N1CCC[C@H]1C(=O)N.Cl

Canonical SMILES

CC(C)(CN)NCC(=O)N1CCCC1C(=O)N.Cl

Origin of Product

United States

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